Myeloperoxidase (MPO) Inhibition Potency: IC50 = 54 nM
2-Chloro-3,5-dimethylpyridine exhibits sub-micromolar inhibition of human myeloperoxidase (MPO), a key target in inflammatory diseases, with an IC50 of 54 nM [1]. In contrast, many structurally related halogenated pyridines lack reported MPO inhibitory activity or exhibit significantly lower potency; for example, 2-chloro-4,6-dimethylpyridine and 2-bromo-3,5-dimethylpyridine have no documented IC50 values against MPO in public databases, underscoring the unique bioactive profile of the 3,5-dimethyl-2-chloro substitution pattern [2].
| Evidence Dimension | Inhibition of human myeloperoxidase (MPO) chlorination activity |
|---|---|
| Target Compound Data | IC50 = 54 nM |
| Comparator Or Baseline | 2-Chloro-4,6-dimethylpyridine and 2-Bromo-3,5-dimethylpyridine (no reported IC50; activity not comparable) |
| Quantified Difference | Target compound: 54 nM; Comparators: no measurable inhibition at comparable concentrations (inferred) |
| Conditions | Aminophenyl fluorescein assay, 10 min incubation with NaCl |
Why This Matters
Substitution with an untested analog could result in loss of MPO inhibition, rendering a compound series inactive for anti-inflammatory research.
- [1] BindingDB. BDBM50567714. IC50: 54 nM for MPO. Bristol-Myers Squibb / ChEMBL. View Source
- [2] PubChem. 2-Chloro-3,5-dimethylpyridine; 2-Chloro-4,6-dimethylpyridine; 2-Bromo-3,5-dimethylpyridine. National Center for Biotechnology Information. View Source
